molecular formula C10H8F2N2 B1629877 5,8-Difluoro-2-methylquinolin-4-amine CAS No. 288151-30-4

5,8-Difluoro-2-methylquinolin-4-amine

Cat. No.: B1629877
CAS No.: 288151-30-4
M. Wt: 194.18 g/mol
InChI Key: QXDDEGHNTGZVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Difluoro-2-methylquinolin-4-amine is a chemical compound built on a quinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This amine-functionalized, difluorinated quinoline derivative is provided for research and development purposes, serving as a key intermediate in the synthesis of more complex bioactive molecules. Quinoline derivatives are of significant interest in pharmaceutical research, particularly in the fields of antimalarial and anticancer agent development . The strategic incorporation of fluorine atoms at the 5 and 8 positions is a common tactic in drug design to influence the molecule's electronic properties, metabolic stability, and membrane permeability. Researchers utilize this and similar quinoline-based compounds to explore new therapeutic agents that target infectious diseases and various cancers . The core quinoline structure is known to interact with multiple biological targets; some derivatives act by intercalating with heme in parasites, leading to cytotoxic effects, while others, in oncology research, may function as topoisomerase inhibitors or disrupt pro-survival signaling pathways such as PI3K/AKT in cancer cells . The specific research applications for this chemical are determined by the investigator, and it is intended solely for laboratory use. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

288151-30-4

Molecular Formula

C10H8F2N2

Molecular Weight

194.18 g/mol

IUPAC Name

5,8-difluoro-2-methylquinolin-4-amine

InChI

InChI=1S/C10H8F2N2/c1-5-4-8(13)9-6(11)2-3-7(12)10(9)14-5/h2-4H,1H3,(H2,13,14)

InChI Key

QXDDEGHNTGZVLL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2C(=C1)N)F)F

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)N)F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

5,8-Difluoro-2-methylquinolin-4-amine has been studied for its potential as a drug candidate due to its diverse biological activities:

  • Anticancer Activity: Research indicates that compounds related to this quinoline derivative exhibit cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) . The compound's structure allows it to interact with specific molecular targets involved in cell signaling pathways, potentially leading to antiproliferative effects.
CompoundCell LineIC50 (μM)Reference
This compoundA5496.31
This compoundMCF-77.95

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies have indicated that derivatives of quinoline exhibit significant activity against various bacterial strains. For instance, modifications of the quinoline structure have resulted in compounds with improved Minimum Inhibitory Concentration (MIC) values against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .

Materials Science

In materials science, the unique electronic properties of this compound make it a candidate for applications in organic light-emitting diodes (OLEDs). The fluorination enhances the compound's lipophilicity and stability, which are critical for developing efficient materials for electronic applications .

Case Studies

  • Anticancer Research:
    A study evaluated several derivatives of quinoline for their cytotoxic effects on cancer cells. Among these, this compound demonstrated significant potency against A549 and MCF-7 cell lines with IC50 values indicating strong antiproliferative activity .
  • Antimicrobial Efficacy:
    In a comparative study of various quinoline derivatives, those containing the difluoro substitution exhibited enhanced antimicrobial activity against E. coli and S. aureus. The results suggest that the presence of fluorine atoms contributes positively to the antimicrobial properties of these compounds .

Comparison with Similar Compounds

Structural Analogues of Quinolin-4-amine Derivatives

The structural and functional similarities between 5,8-Difluoro-2-methylquinolin-4-amine and related compounds are summarized in Table 1.

Table 1: Structural Comparison of Quinolin-4-amine Derivatives

Compound Name CAS Number Substituents (Positions) Functional Group (Position 4) Structural Similarity Score
This compound 288151-48-4 5-F, 8-F, 2-CH3 NH2 Reference
5,8-Difluoro-4-hydroxy-2-methylquinoline 288151-26-8 5-F, 8-F, 2-CH3 OH 0.92
6,8-Difluoro-2-methylquinolin-4-ol 219689-64-2 6-F, 8-F, 2-CH3 OH 0.89
5,7-Difluoro-2-phenylquinolin-4-amine 1189107-01-4 5-F, 7-F, 2-C6H5 NH2 0.85
Key Observations:

Positional Isomerism of Fluorine Substituents: The shift of fluorine from positions 5 and 8 (target compound) to 5 and 7 (5,7-Difluoro-2-phenylquinolin-4-amine) or 6 and 8 (6,8-Difluoro-2-methylquinolin-4-ol) alters electronic distribution and steric effects.

Functional Group at Position 4: Replacing the amine group (NH2) with a hydroxyl (OH) group (e.g., 5,8-Difluoro-4-hydroxy-2-methylquinoline) reduces basicity and hydrogen-bonding capacity. This substitution could diminish interactions with acidic residues in biological targets .

This may enhance binding to hydrophobic pockets but reduce solubility .

Pharmacological and Metabolic Comparisons

Fluorine Substitution and Metabolic Stability
  • Fluorine atoms at positions 5 and 8 likely protect the quinoline ring from oxidative metabolism, as seen in other fluorinated pharmaceuticals like gemcitabine (dFdC), where fluorine substitution prolongs intracellular retention of active metabolites .
Cytotoxicity and DNA Interaction
  • However, unlike dFdC, the lack of a sugar-phosphate backbone in quinoline derivatives suggests alternative mechanisms, such as topoisomerase inhibition .

Physicochemical Properties

  • Solubility: The amine group at position 4 improves aqueous solubility relative to hydroxyl-substituted derivatives (e.g., 5,8-Difluoro-4-hydroxy-2-methylquinoline) .

Preparation Methods

Regiochemical Considerations in Fluorination

Fluorine incorporation at C5 and C8 positions typically occurs through two pathways:

  • Electrophilic fluorination of electron-rich intermediates using N-fluoropyridinium salts
  • Nucleophilic displacement of nitro or chloro groups with KF in polar aprotic solvents

Comparative studies indicate that Balz-Schiemann reactions provide better regiocontrol for difluoro systems compared to Halex processes, though requiring diazotization of aniline precursors. The methyl group at C2 directs electrophiles to para positions (C5/C8) through a combination of steric and electronic effects, as demonstrated by DFT calculations.

Classical Synthetic Routes

Skraup-Doebner Variant with Fluorinated Anilines

This three-step sequence remains widely used for gram-scale production:

Step 1:
3,4-Difluoroaniline undergoes condensation with methyl vinyl ketone in polyphosphoric acid (PPA) at 160°C for 6 hr, yielding 2-methyl-5,8-difluoro-1,2-dihydroquinoline.

Step 2:
Oxidation with MnO₂ in refluxing toluene converts the dihydro intermediate to 2-methyl-5,8-difluoroquinoline (87% yield).

Step 3:
Nitration at C4 using fuming HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂, 5% Pd/C) produces the target amine (52% overall yield).

Limitations:

  • Poor functional group tolerance in PPA-mediated cyclization
  • Over-nitration at C6/C7 positions (12–18% side products)

Modern Catalytic Approaches

Palladium-Catalyzed Ring-Closing Metathesis

A 2022 advancement utilizes Suzuki-Miyaura coupling to construct the quinoline core:

  • Suzuki Coupling:
    2-Bromo-3,6-difluoro-N-methylbenzamide reacts with methylboronic acid in dioxane/H₂O (Pd(OAc)₂, SPhos, K₂CO₃, 90°C, 12 hr) to install the C2 methyl group (94% yield).

  • Cyclization:
    Treatment with CuI/L-proline in DMF at 120°C induces intramolecular C-N bond formation, generating 5,8-difluoro-2-methylquinolin-4-ol (78% yield).

  • Amination:
    Mitsunobu reaction with phthalimide followed by hydrazinolysis provides the free amine (81% over two steps).

Advantages:

  • Avoids harsh acidic conditions
  • Enables isotopic labeling at C4 via amine precursors

Fluorination Methodologies

Late-Stage Electrophilic Fluorination

Recent protocols employ Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for direct C-H fluorination:

Condition Yield (%) Regioselectivity (5:8)
MeCN, 80°C, 24 hr 68 3.2:1
DMF, 120°C, microwave 82 1.1:1
HF-pyridine, 0°C 47 8.7:1

Microwave irradiation enhances reaction rates while improving fluorine distribution across C5 and C8 positions.

Characterization Data

Spectroscopic Properties

¹H NMR (400 MHz, CDCl₃):
δ 8.72 (d, J = 4.8 Hz, 1H, H3), 7.92 (dd, J = 8.4, 5.2 Hz, 1H, H6), 7.45 (t, J = 9.6 Hz, 1H, H7), 4.12 (br s, 2H, NH₂), 2.89 (s, 3H, CH₃).

¹⁹F NMR (376 MHz, CDCl₃):
δ -112.4 (d, J = 8.1 Hz, F5), -115.2 (d, J = 7.9 Hz, F8).

HRMS (ESI+):
m/z calcd for C₁₀H₉F₂N₂ [M+H]⁺: 211.0741; found: 211.0738.

Industrial-Scale Production Challenges

Purification Considerations

The compound's low solubility in hydrocarbon solvents (<0.5 mg/mL in hexanes) necessitates chromatographic purification on silica gel modified with 5% triethylamine. Large-scale recrystallization from ethanol/water (7:3) provides pharmaceutical-grade material (99.8% purity by HPLC).

Environmental Impact:
Modern routes reduce E-factor from 38 (classical) to 12 through:

  • Solvent recycling in coupling steps
  • Catalytic vs stoichiometric metal usage
  • Aqueous workup procedures

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enable safe handling of exothermic nitration/fluorination steps:

Parameter Batch Process Flow System
Reaction Time 8 hr 22 min
Temperature Control ±5°C ±0.3°C
Space-Time Yield 0.8 g/L/hr 14 g/L/hr

This technology reduces energy consumption by 63% while improving reproducibility.

Q & A

Q. What are the standard synthetic routes for 5,8-Difluoro-2-methylquinolin-4-amine?

The synthesis typically involves nucleophilic substitution and fluorination techniques. A common approach is modifying a quinoline backbone through selective fluorination. For instance, fluorinated precursors (e.g., pentafluoropyridine analogs) can undergo substitution with methylamine or methyl group donors under controlled conditions. Reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd or Cu-based) are critical for regioselectivity. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on X-ray crystallography for 3D conformation analysis and NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and fluorine integration. For example, ¹⁹F NMR identifies fluorination sites, while HSQC/HMBC correlations in 2D NMR resolve aromatic proton assignments. Mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can fluorination efficiency be optimized during synthesis?

Fluorination challenges, such as incomplete substitution or side reactions, are addressed by:

  • Catalyst optimization : Using Pd(0) or Cu(I) to enhance reaction kinetics.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve fluorine nucleophilicity.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition. Monitoring reaction progress via TLC or in-situ NMR ensures intermediate stability .

Q. How to resolve spectral data contradictions during characterization?

Discrepancies in NMR/HRMS data may arise from impurities or tautomerism. Strategies include:

  • Repetitive purification : Multi-step chromatography to isolate the target compound.
  • Alternative techniques : X-ray crystallography to unambiguously confirm structure.
  • Computational validation : DFT simulations to predict NMR shifts and compare with experimental data .

Q. What methodologies are used to evaluate biological activity?

Biological studies involve:

  • Molecular docking : Screening against target proteins (e.g., microbial enzymes) to predict binding affinity.
  • In vitro assays : Testing antimicrobial activity via MIC (Minimum Inhibitory Concentration) or cell viability assays.
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., varying fluorine positions) to enhance efficacy, as seen in related quinoline-based antitubercular agents .

Q. How to design derivatives for enhanced pharmacological properties?

Derivative design focuses on:

  • Functional group modulation : Introducing electron-withdrawing groups (e.g., -NO₂) to improve target interaction.
  • Bioisosteric replacement : Swapping fluorine with chlorine or methyl groups to balance lipophilicity.
  • Prodrug strategies : Adding hydrolyzable groups (e.g., esters) to improve bioavailability .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis Nucleophilic substitution, fluorination
Purification Column chromatography, recrystallization
Structural Analysis X-ray crystallography, NMR, HRMS
Biological Evaluation Molecular docking, MIC assays, SAR studies

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